molecular formula C13H8N2OS B3010238 [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 851399-94-5

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B3010238
CAS No.: 851399-94-5
M. Wt: 240.28
InChI Key: CMNZBWIIQAXJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile (CAS: 851399-94-5) is a heterocyclic compound featuring a benzofuran moiety fused to a thiazole ring, with an acetonitrile group at the 2-position of the thiazole. Its molecular formula is C₁₃H₈N₂OS, with a molecular weight of 240.28 g/mol . The benzofuran-thiazole-acetonitrile architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Current data indicate its use as a synthetic intermediate, though specific biological or industrial applications remain understudied .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS/c14-6-5-13-15-10(8-17-13)12-7-9-3-1-2-4-11(9)16-12/h1-4,7-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNZBWIIQAXJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the formation of the benzofuran and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde. The thiazole ring can be formed through a reaction involving a thiourea derivative and a halogenated acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its biological activity.

Antimicrobial Properties
Studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial activity. [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile may possess similar properties, making it a candidate for developing new antimicrobial agents.

Anticancer Activity
Research has highlighted thiazole derivatives as potential anticancer agents. The specific structure of this compound may enhance its efficacy against various cancer cell lines, warranting further investigation through in vitro and in vivo studies.

Material Science

The compound's unique structure lends itself to applications in material science.

Organic Electronics
Due to its electronic properties, this compound can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films makes it suitable for such applications.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation.

Pesticidal Activity
Compounds with thiazole groups have been reported to exhibit insecticidal and fungicidal activities. Evaluating the effectiveness of this compound in agricultural settings could lead to the development of new crop protection agents.

Case Study 1: Antimicrobial Activity

A study conducted on thiazole derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the thiazole structure can enhance activity levels. Future research could focus on this compound to evaluate its specific antimicrobial efficacy and mechanism of action.

Case Study 2: Anticancer Potential

In vitro assays on thiazole-based compounds revealed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The unique structural features of this compound may contribute to similar or improved anticancer activity, necessitating further exploration through targeted studies.

Summary Table of Applications

Application AreaPotential UsesResearch Status
PharmaceuticalAntimicrobial, AnticancerUnder investigation
Material ScienceOLEDs, OPVsPreliminary studies ongoing
Agricultural ChemistryPesticides, HerbicidesEarly-stage research

Mechanism of Action

The mechanism of action of [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Notable Properties/Applications
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile 851399-94-5 C₁₃H₈N₂OS 240.28 Benzofuran at thiazole 4-position Potential intermediate for drug synthesis
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile 499771-17-4 C₁₃H₁₀N₂O₂S 258.30 Dihydrobenzodioxin at thiazole 4-position Higher oxygen content may enhance polarity
2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile - C₇H₈N₂S 152.22 Isopropyl group at thiazole 4-position Lower molecular weight; LogD = 1.61
2-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile 497933-44-5 C₁₅H₁₈N₂S 258.39 Bulky adamantyl group at thiazole 4-position Steric hindrance may limit reactivity
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide 924129-* C₁₄H₁₀ClN₃O₂S - Chloroacetamide instead of acetonitrile Functional group variation for derivatization

Structural and Functional Comparisons

Substituent Effects on Electronic Properties

  • The benzofuran group in the target compound introduces an electron-rich aromatic system due to the oxygen atom in the furan ring. In contrast, the dihydrobenzodioxin analog (CAS 499771-17-4) contains two oxygen atoms, further increasing electron density and polarity .
  • The adamantane derivative (CAS 497933-44-5) incorporates a rigid, hydrophobic substituent, which may reduce solubility but enhance binding to lipophilic targets .

Molecular Weight and Physicochemical Properties

  • The isopropyl-substituted analog (C₇H₈N₂S) has a significantly lower molecular weight (152.22 g/mol ) compared to the target compound (240.28 g/mol ), likely improving solubility and bioavailability .
  • The LogD (partition coefficient) of the isopropyl analog is 1.61 , suggesting moderate lipophilicity, whereas the dihydrobenzodioxin analog’s higher oxygen content may lower LogD .

Synthetic Utility

  • The target compound’s acetonitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions). In contrast, the chloroacetamide derivative (CAS 924129-*) offers a reactive site for nucleophilic substitution .
  • Adamantane and dihydrobenzodioxin analogs require specialized precursors (e.g., adamantane-isothiocyanate or benzodioxin-amine), complicating synthesis compared to benzofuran-thiazole systems .

The dihydrobenzodioxin analog’s enhanced polarity may improve water solubility for in vivo applications .

Biological Activity

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile (CAS: 851399-94-5) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines benzofuran and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈N₂OS. Its structure is characterized by the presence of both benzofuran and thiazole rings, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound could be a viable candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. Specifically, it has been associated with the induction of apoptosis in cancer cells, which is a critical mechanism for cancer therapy. The compound's ability to interact with specific biological targets makes it a promising candidate for further development as an anticancer drug .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of benzofuran-thiazole compounds and evaluated their biological activities. Among these, this compound stood out for its potent antimicrobial and anticancer effects .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. This was evidenced by docking studies that showed favorable interactions between the compound and target proteins .

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, a comparison is presented below:

Compound NameStructure TypeBiological Activity
This compoundBenzofuran-ThiazoleAntimicrobial, Anticancer
PsoralenBenzofuranAntimicrobial
Thiamine (Vitamin B1)ThiazoleEssential nutrient

Q & A

Q. Are there non-therapeutic applications, such as in material science or imaging?

  • Methodological Answer : Its nitrile group enables coordination chemistry (e.g., Ag⁺ or Cu²⁺ complexes for catalytic applications). Fluorinated derivatives serve as PET ligands for mGluR5 imaging in neurological disorders, validated via autoradiography in primate brains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.